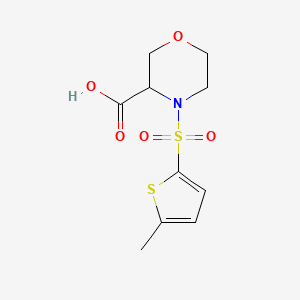
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid, also known as MS23, is a novel sulfonamide derivative that has attracted significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is characterized by its unique chemical structure, which consists of a morpholine ring, a sulfonyl group, and a methylthiophene moiety.
作用機序
The mechanism of action of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is not fully understood. However, it has been suggested that 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid inhibits the activity of carbonic anhydrase IX by binding to the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which is essential for the growth and survival of cancer cells. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to inhibit the activity of bacterial enzymes involved in the biosynthesis of cell wall components, leading to the disruption of bacterial cell wall synthesis and ultimately cell death.
Biochemical and Physiological Effects:
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells by inhibiting the activity of carbonic anhydrase IX. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been found to have antibacterial activity by inhibiting the biosynthesis of bacterial cell wall components. In addition, 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is its potent inhibitory activity against carbonic anhydrase IX, which makes it a promising candidate for the development of anticancer drugs. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid also exhibits antibacterial activity against several strains of bacteria, making it a potential candidate for the development of antibacterial agents. However, one of the limitations of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the toxicity and pharmacokinetics of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid before it can be used in clinical trials.
将来の方向性
There are several future directions for the research and development of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. One possible direction is to explore the potential of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid as an anticancer drug. Further studies are needed to determine the efficacy and safety of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid in preclinical and clinical trials. Another possible direction is to investigate the potential of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid as an antibacterial agent. Further studies are needed to determine the spectrum of antibacterial activity and the mechanism of action of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid. In addition, further studies are needed to improve the solubility and pharmacokinetics of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid to make it more suitable for in vivo use.
合成法
The synthesis of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-methylthiophene-2-sulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(5-methylthiophen-2-yl)sulfonylmorpholine. The second step involves the oxidation of the sulfide group to a sulfone group using an oxidizing agent such as hydrogen peroxide. The final step involves the carboxylation of the morpholine ring using a carboxylation agent such as carbon dioxide. The overall yield of 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid synthesis is approximately 60%.
科学的研究の応用
4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid a promising candidate for the development of anticancer drugs. 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, 4-(5-Methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
4-(5-methylthiophen-2-yl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S2/c1-7-2-3-9(17-7)18(14,15)11-4-5-16-6-8(11)10(12)13/h2-3,8H,4-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBDXISPHVVSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCOCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

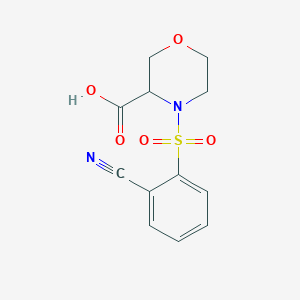
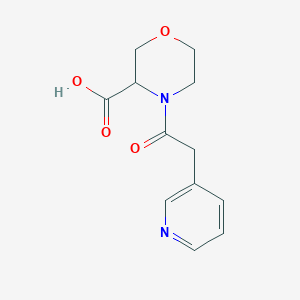
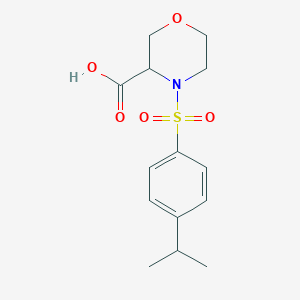
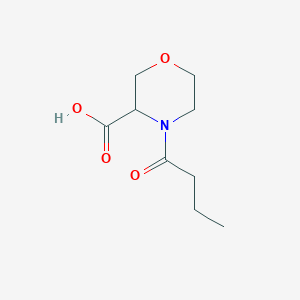
![1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)

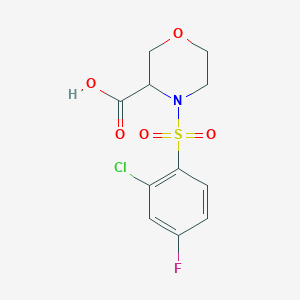
![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)
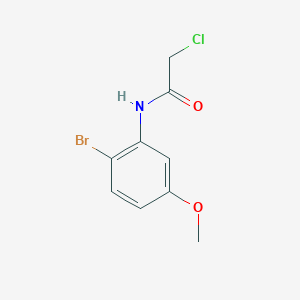

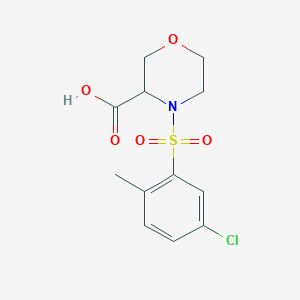
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581103.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581112.png)